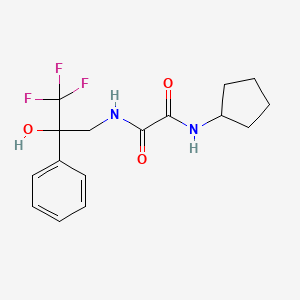

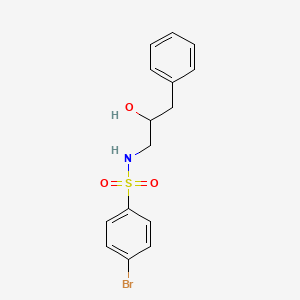

N1-cyclopentyl-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2. The enzyme acted S-enantioselectively on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid .Molecular Structure Analysis

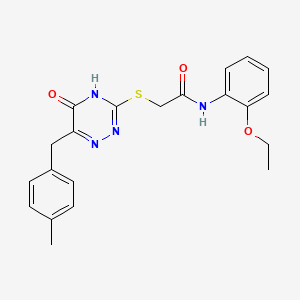

The molecular structure of N1-cyclopentyl-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is defined by its molecular formula, C16H19F3N2O3.Chemical Reactions Analysis

The enzyme acted S-enantioselectively on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid .Aplicaciones Científicas De Investigación

Formation of DNA Adducts

Research indicates the environmental mutagen 1-nitropyrene, similar in complexity to the compound , undergoes metabolic reduction to form DNA-bound adducts, highlighting the importance of understanding chemical interactions with DNA for evaluating potential mutagenic and carcinogenic risks (Howard et al., 1983).

Role of Polyamine Catabolism

Another study on a polyamine analogue, which shares the concept of targeted therapeutic action with the queried compound, demonstrates the involvement of polyamine catabolism in inducing programmed cell death in cancer cells, underscoring the therapeutic potential of manipulating polyamine pathways (Ha et al., 1997).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach to oxalamides from related structures via rearrangement sequences was developed, offering insights into the synthesis and potential applications of complex oxalamides in various fields (Mamedov et al., 2016).

Optical Probe for Hydrogen Peroxide

The development of a selective optical probe for detecting hydrogen peroxide in living cells, based on a compound with boronate deprotection mechanism, illustrates the application of chemical compounds in biological imaging and monitoring reactive oxygen species (Chang et al., 2004).

Catalysis and Electrocatalytic Reactions

A review of N-Oxyl compounds, which include a broad class of catalysts for selective oxidation, discusses their electrochemical properties and applications in electrosynthetic reactions, relevant to understanding the catalytic potential of complex compounds (Nutting et al., 2018).

Propiedades

IUPAC Name |

N'-cyclopentyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O3/c17-16(18,19)15(24,11-6-2-1-3-7-11)10-20-13(22)14(23)21-12-8-4-5-9-12/h1-3,6-7,12,24H,4-5,8-10H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMNWCJMSBBIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2607794.png)

![3-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2607800.png)

![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)

![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)